

# veliparib ABT-888 DNA damage repair inhibition

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## Compound Focus: Veliparib

CAS No.: 912444-00-9

Cat. No.: S548583

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## Biochemical Profile & Mechanism of Action

The table below summarizes the core biochemical characteristics of **Veliparib**.

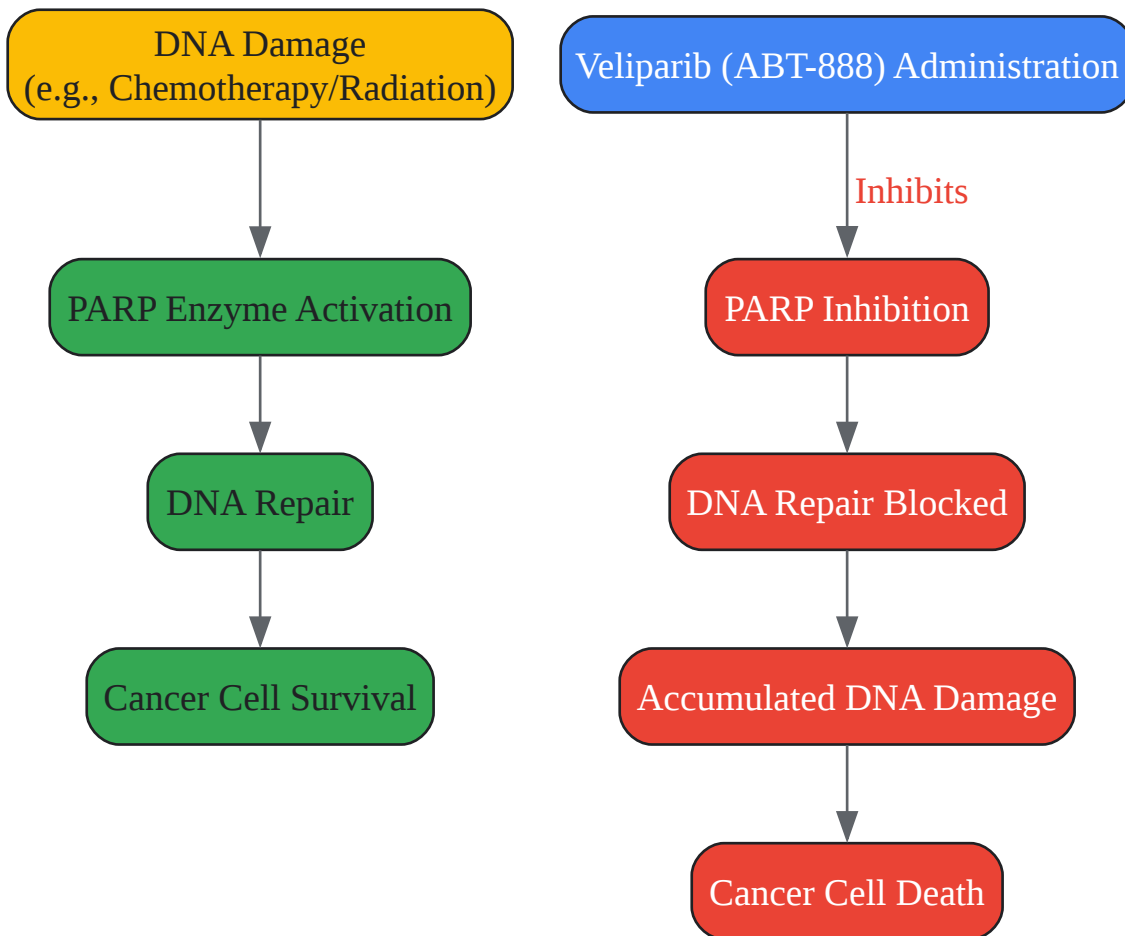
Property	Description
Chemical Name	2-((R)-2-Methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide [1] [2]
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>4</sub> O [3] [1] [2]
Molecular Weight	244.3 g/mol [3]
Targets	PARP1 & PARP2 [3] [4] [2]
Inhibition (K <sub>i</sub> )	PARP1: 5.2 nM; PARP2: 2.9 nM [3] [4]
Primary Mechanism	Potent inhibition of PARP enzyme activity, impeding single-strand DNA break repair via base excision repair [4].

**Veliparib** exerts its effects through multiple mechanisms:

- Chemosensitization and Radiosensitization:** By inhibiting PARP-mediated DNA repair, **Veliparib** increases the effectiveness of DNA-damaging agents (e.g., temozolomide, platinum drugs, radiation), leading to accumulation of DNA damage and cancer cell death [3] [4].

- **Synthetic Lethality in HR-Deficient Cancers:** In tumors with homologous recombination repair deficiencies (e.g., *BRCA1/2* mutations), **Veliparib** monotherapy can be lethal. PARP inhibition prevents single-strand break repair, which leads to double-strand breaks that cannot be repaired in HR-deficient cells [4].
- **PARP Trapping:** **Veliparib** traps PARP enzymes on damaged DNA, creating highly cytotoxic complexes. Notably, its PARP-trapping potency is less than other PARP inhibitors like olaparib [4].

The following diagram illustrates the core mechanism of **Veliparib** in combination with DNA-damaging agents.



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## Key Preclinical and Clinical Findings

Clinical studies have evaluated **Veliparib** across various cancer types, often in specific genetic contexts or combination regimens.

Cancer Type	Clinical Trial Context	Key Findings
Metastatic Pancreatic Cancer	Phase I/II with FOLFOX [5]	Combination was safe. Objective Response Rate (ORR) was 26% overall, and 57% in platinum-naive patients with HR-DDR mutations.
Metastatic Pancreatic Cancer	Phase II (SWOG S1513) with mFOLFIRI (2nd-line) [6]	No survival benefit vs FOLFIRI control. mFOLFIRI alone showed better PFS in patients with HR-DDR defects (7.3 vs 2.5 months).
BRCA-mutated Advanced Breast Cancer	Phase III (BROCADE3) with carboplatin/paclitaxel [7]	Veliparib combination significantly improved PFS vs chemotherapy alone.
Triple-Negative Breast Cancer (TNBC)	Phase III (BrighTNess) with carboplatin in neoadjuvant setting [7]	Addition of veliparib to carboplatin/paclitaxel improved pathological complete response rates.
Ovarian Cancer	Phase III (VELIA) with carboplatin/paclitaxel and as maintenance [7]	Veliparib throughout treatment (with chemo and as maintenance) improved PFS.

## Experimental Protocols

Here are detailed methodologies for key experiments from the search results to guide preclinical research.

### Cell-Based Assay: In Vitro Synergy Study

This protocol is adapted from studies investigating **Veliparib**'s synergy with chemotherapeutics in colorectal cancer cell lines [3].

- **Cell Lines:** HCT-116 and HT-29 colorectal carcinoma cells.
- **Reagent Preparation:** Prepare a 10 mM stock solution of **Veliparib** in DMSO. Further dilute in cell culture medium to the working concentration [3].
- **Experimental Procedure:**
  - Plate cells in 96-well plates and allow to adhere.

- Treat cells with **4 µM Veliparib** for **24 hours** in combination with varying concentrations of chemotherapeutic agents (e.g., SN38 or oxaliplatin).
- Incubate for a predetermined period (e.g., 5 days).
- **Viability Assessment:** Measure cell viability using the **Sulforhodamine B (SRB) assay**.
  - Fix cells with trichloroacetic acid.
  - Stain with SRB dye.
  - Measure optical density at 510-560 nm. Percent viability is calculated relative to untreated controls.
- **Data Analysis:** Synergy is determined when the combination treatment results in significantly greater cell kill than either agent alone. PARP activity can be measured via immunoblotting to confirm inhibition (>4-fold reduction at 24 hours) [3].

## Animal Model: In Vivo Efficacy Study

This protocol is based on studies demonstrating **Veliparib**'s efficacy in xenograft models [3].

- **Animal Model:** Female nude athymic mice (5-6 weeks old).
- **Xenograft Establishment:**
  - Subcutaneously inject **5 million HCT116 colon cancer cells** (in a 200 µL suspension) into the flank.
- **Dosing Regimen:**
  - **Veliparib:** Administer **25 mg/kg** via oral gavage, twice daily in 6-hour intervals on days 2-17.
  - **Chemotherapy:** For example, **Temozolomide** at **17.5 mg/kg**, orally, once daily on days 4-8, given 2 hours after the morning **Veliparib** dose.
- **Efficacy Endpoint:**
  - The primary endpoint is **Tumor Growth Delay (TGD)**. Measure tumor volumes regularly and calculate the difference in the time for treated versus control tumors to reach a predefined size. The combination of radiation, irinotecan (CPT-11), and **Veliparib** showed a significantly longer TGD compared to radiation and irinotecan without **Veliparib** [3].

## Research Considerations and Future Directions

- **Patient Selection is Critical:** The efficacy of **Veliparib** is strongly linked to underlying tumor biology. Focus on populations with **HR-DDR deficiencies** (e.g., *BRCA1/2*, *PALB2* mutations) or in contexts of "BRCAness" [5] [4] [6].
- **Combination over Monotherapy:** Its development path leans heavily towards use with DNA-damaging agents rather than as a single agent, due to its primary role as a sensitizer [7] [5] [4].

- **Differential PARP Trapping:** Be aware that **Veliparib** has a lower potential for "PARP trapping" compared to other clinical PARP inhibitors (e.g., olaparib, niraparib). This may influence its toxicity profile and efficacy in different combination regimens [4].

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To cite this document: Smolecule. [veliparib ABT-888 DNA damage repair inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548583#veliparib-abt-888-dna-damage-repair-inhibition>]

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